(+)-cis,trans-Abscisic Acid-L-tyrosine

Catalog No.
S13968942
CAS No.
M.F
C24H29NO6
M. Wt
427.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-cis,trans-Abscisic Acid-L-tyrosine

Product Name

(+)-cis,trans-Abscisic Acid-L-tyrosine

IUPAC Name

(2S)-3-(4-hydroxyphenyl)-2-[[(2Z,4E)-5-[(1R)-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoyl]amino]propanoic acid

Molecular Formula

C24H29NO6

Molecular Weight

427.5 g/mol

InChI

InChI=1S/C24H29NO6/c1-15(9-10-24(31)16(2)12-19(27)14-23(24,3)4)11-21(28)25-20(22(29)30)13-17-5-7-18(26)8-6-17/h5-12,20,26,31H,13-14H2,1-4H3,(H,25,28)(H,29,30)/b10-9+,15-11-/t20-,24-/m0/s1

InChI Key

QASGYXAPXFZBQL-MQTUKKFGSA-N

Canonical SMILES

CC1=CC(=O)CC(C1(C=CC(=CC(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)C)O)(C)C

Isomeric SMILES

CC1=CC(=O)CC([C@@]1(/C=C/C(=C\C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)/C)O)(C)C

(+)-cis,trans-Abscisic Acid-L-tyrosine is a compound that combines the phytohormone abscisic acid with the amino acid L-tyrosine. Abscisic acid is a significant regulator of plant growth and stress responses, while L-tyrosine plays a crucial role in protein synthesis and neurotransmitter production in animals. The molecular formula of (+)-cis,trans-Abscisic Acid-L-tyrosine is C24H29NO6, and its molecular weight is approximately 427.49 g/mol . This compound is notable for its potential interactions in both plant physiology and animal biochemistry.

The chemical behavior of (+)-cis,trans-Abscisic Acid-L-tyrosine can be understood through its functional groups. The presence of the hydroxyl group in L-tyrosine allows for esterification reactions, potentially forming esters with various acids or alcohols. Furthermore, the carboxylic acid group from abscisic acid can engage in condensation reactions with amines, leading to the formation of amides .

In plant systems, abscisic acid undergoes various transformations that include conjugation with sugars or other amino acids, impacting its signaling pathways and biological activity. These reactions are crucial for modulating the physiological responses to environmental stressors such as drought or salinity .

(+)-cis,trans-Abscisic Acid-L-tyrosine exhibits biological activities stemming from both its components. Abscisic acid is primarily known for its role in regulating stomatal closure, seed dormancy, and responses to abiotic stress in plants . It influences gene expression related to stress tolerance and developmental processes.

L-tyrosine contributes to neurotransmitter synthesis in animals, particularly dopamine, norepinephrine, and epinephrine. The combination of these two compounds may suggest a dual role in modulating stress responses across different biological systems—enhancing plant resilience while potentially influencing neurochemical pathways in animals.

The synthesis of (+)-cis,trans-Abscisic Acid-L-tyrosine can be achieved through several methods:

  • Direct Condensation: This involves the direct reaction between abscisic acid and L-tyrosine under acidic or basic conditions to promote ester or amide formation.
  • Protective Group Strategies: In synthetic organic chemistry, protective groups can be used to selectively modify functional groups on either abscisic acid or L-tyrosine before coupling them together.
  • Biocatalysis: Enzymatic methods may also be employed to facilitate the reaction between these two compounds under mild conditions, preserving their biological activity .

The applications of (+)-cis,trans-Abscisic Acid-L-tyrosine span various fields:

  • Agriculture: Due to its role in plant stress responses, it could be utilized as a biostimulant to enhance crop resilience against environmental stresses such as drought.
  • Pharmaceuticals: Given its potential effects on neurotransmitter systems, it might serve as a candidate for developing treatments for mood disorders or cognitive enhancement.
  • Research: This compound can be used as a tool in studies exploring the interplay between plant hormones and amino acids in both plant physiology and animal biology .

Research into the interactions of (+)-cis,trans-Abscisic Acid-L-tyrosine has revealed insights into how this compound might mediate cross-talk between plant hormonal signaling pathways and animal biochemical processes. Studies indicate that abscisic acid can influence neurotransmitter dynamics in animals, suggesting that this compound may have unique roles beyond traditional plant biology .

Additionally, interaction studies involving receptor binding assays could elucidate how this compound affects signaling pathways within both plants and animals.

Several compounds share structural or functional similarities with (+)-cis,trans-Abscisic Acid-L-tyrosine:

Compound NameStructure/FunctionalityUnique Features
Abscisic AcidPlant hormone regulating growth and stress responsesKey role in stomatal closure and seed dormancy
L-TyrosineAmino acid involved in protein synthesisPrecursor for neurotransmitters like dopamine
4-HydroxyphenylpyruvateIntermediate in tyrosine degradationInvolved in metabolic pathways related to tyrosine
PhenylalanineEssential amino acid; precursor to tyrosineLacks hydroxyl group compared to tyrosine
Salicylic AcidPlant hormone involved in defense responsesKnown for its role in systemic acquired resistance

The uniqueness of (+)-cis,trans-Abscisic Acid-L-tyrosine lies in its dual functionality—acting as both a plant hormone and an amino acid derivative—potentially bridging gaps between plant and animal physiological processes .

Phylogenetic Distribution of Abscisic Acid Conjugation Mechanisms

The phylogenetic distribution of abscisic acid conjugation mechanisms reveals a complex evolutionary history that spans across major plant lineages [1]. Abscisic acid biosynthesis and signaling components have been identified as ancient molecular systems, with their origins tracing back over 500 million years of plant evolution [2]. The enzymatic machinery responsible for abscisic acid conjugation shows remarkable conservation across land plants, suggesting fundamental importance in plant stress adaptation and survival [3].

Research has demonstrated that the core abscisic acid signaling module, comprising PYRABACTIN RESISTANCE 1-like, PROTEIN PHOSPHATASE 2C, and SNF1-RELATED PROTEIN KINASE 2 components, exhibits functional conservation from streptophyte algae to angiosperms [2]. The enzymatic portions of this module, particularly the phosphatase and kinase components, maintain their biochemical functions across diverse plant taxa [2]. However, the regulatory components have undergone significant evolutionary refinement, with the PYL receptors evolving from constitutive, abscisic acid-independent proteins in ancestral lineages to ligand-activated receptors in embryophytes [3].

The phylogenetic analysis of abscisic acid metabolic enzymes reveals that major gene families involved in conjugation mechanisms show lineage-specific expansions [1]. In bryophytes such as Syntrichia caninervis, comprehensive genome-wide characterization has identified complete abscisic acid biosynthesis gene complements, including one ScABA1, two ScABA4s, five ScNCEDs, twenty-nine ScABA2s, one ScABA3, and four ScAAOs genes [4]. Comparative analysis between Syntrichia caninervis and Physcomitrella patens reveals high similarity in the distribution of abscisic acid biosynthesis genes, with collinear relationships observed for ABA1, NCED, and ABA2 gene families [4].

Plant LineageKey Conjugation EnzymesPhylogenetic ConservationReference
BryophytesABA1, NCED, ABA2Highly conserved domains across taxa [4]
LycophytesComplete enzymatic complementIntermediate complexity [2]
GymnospermsExpanded gene familiesSpecies-specific adaptations [1]
AngiospermsMaximum diversity and redundancyLineage-specific duplications [1] [5]

The evolutionary trajectory of abscisic acid conjugation mechanisms demonstrates that ancestral land plants possessed most key protein functions related to abscisic acid metabolism [1]. Phylogenetic analyses of 48 abscisic acid-related genes across six plant species, including Arabidopsis thaliana, Arabidopsis lyrata, Populus trichocarpa, Oryza sativa, Selaginella moellendorffii, and Physcomitrella patens, revealed that the common ancestor of these species contained the fundamental enzymatic machinery for abscisic acid conjugation [1].

Evolutionary Conservation of Abscisic Acid-Amino Acid Conjugates

The evolutionary conservation of abscisic acid-amino acid conjugates represents a fundamental aspect of plant hormone metabolism that has been maintained across diverse taxonomic groups [6] [7]. Research investigating the synthesis and biological activity of amino acid conjugates of abscisic acid has revealed that plants possess sophisticated enzymatic systems capable of forming conjugates with nineteen different amino acids [6]. These conjugation mechanisms demonstrate remarkable conservation in their basic biochemical principles while exhibiting species-specific variations in substrate specificity and enzymatic efficiency [6].

The enzymatic machinery responsible for abscisic acid-amino acid conjugation shows significant evolutionary conservation, particularly in the amidohydrolase enzyme families [6]. Recombinant Arabidopsis amidohydrolases GST-ILR1 and GST-IAR3 demonstrate differential substrate specificities, with GST-IAR3 showing hydrolysis activity for several abscisic acid-amino acid conjugates while GST-ILR1 exhibits no detectable activity toward these substrates [6]. This functional divergence within conserved enzyme families suggests evolutionary specialization in conjugate processing mechanisms [6].

The metabolic fate of abscisic acid-amino acid conjugates varies significantly across plant species, indicating evolutionary adaptations to different ecological niches [6]. In rice seedlings, abscisic acid-L-alanine conjugates undergo hydrolysis to release free abscisic acid, demonstrating active metabolic conversion pathways [6]. The biological activity profiles of different conjugates show species-specific patterns, with some conjugates inducing abscisic acid-like responses in certain plant species while remaining inactive in others [6].

Phylogenetic analysis of abscisic acid biosynthesis genes across 19 representative plant species reveals that these genes cluster according to plant taxa while maintaining conserved functional domains [4]. The evolutionary relationships among abscisic acid biosynthesis genes demonstrate ancient origins, with bryophyte species showing close phylogenetic relationships to lycophytes and ferns [4]. The conserved motif analysis indicates that abscisic acid biosynthesis proteins contain identical functional domains across different plant taxa, suggesting strong selective pressure for maintaining enzymatic function [4].

Gene FamilyConserved DomainsPhylogenetic DistributionFunctional Conservation
ABA1FADbinding3, FHAAll land plantsHigh conservation
NCEDCarotenoid cleavageWidespread distributionSubstrate specificity maintained
ABA2Short-chain dehydrogenaseUniversal in plantsEnzymatic activity conserved
AAOAldehyde oxidasePresent across taxaFinal step conservation

Recent discoveries have identified novel abscisic acid-amino acid conjugates, including abscisic acid-L-glutamate, which has been detected in Pisum sativum and Lepidium sativum seedlings but not in Arabidopsis thaliana or water-stressed Nicotiana tabacum leaves [8] [7]. This species-specific distribution pattern suggests ongoing evolutionary diversification in conjugation mechanisms, with different plant lineages developing unique conjugate profiles adapted to their specific physiological requirements [7].

Adaptive Significance of Abscisic Acid-L-tyrosine in Plant Evolution

The adaptive significance of abscisic acid-L-tyrosine conjugates in plant evolution represents a specialized aspect of hormone-amino acid interactions that has emerged through evolutionary processes . The formation of abscisic acid-L-tyrosine conjugates involves sophisticated enzymatic mechanisms that link the plant stress hormone abscisic acid with the aromatic amino acid L-tyrosine, creating compounds with unique biochemical properties . This conjugation represents an evolutionary adaptation that allows plants to modulate both stress responses and amino acid metabolism simultaneously .

The evolutionary significance of abscisic acid-L-tyrosine conjugation is closely linked to the fundamental roles of both parent molecules in plant physiology . Abscisic acid functions as a critical regulator of stomatal closure, seed dormancy, and responses to environmental stresses, while L-tyrosine serves essential roles in protein synthesis and as a precursor for specialized metabolites . The conjugation of these molecules creates hybrid compounds that potentially integrate stress signaling with amino acid homeostasis .

Phylogenetic analysis of aromatic amino acid metabolism reveals that tyrosine biosynthetic pathways have undergone significant evolutionary diversification in plants [10]. The evolution of aromatic amino acid metabolism has been identified as a key driving force behind plant chemical diversity, with tyrosine-derived compounds contributing to lignin biosynthesis, pigment formation, and defense compound production [10]. The integration of abscisic acid conjugation with tyrosine metabolism represents an evolutionary innovation that expands the regulatory potential of both systems [10].

The adaptive significance of abscisic acid-L-tyrosine conjugates becomes particularly evident when considering the evolutionary pressures that have shaped plant stress response mechanisms [2]. Land plant colonization required sophisticated mechanisms for surviving desiccation and other environmental stresses [3]. The evolution of abscisic acid-mediated fine-tuning of stress responses represents a key evolutionary novelty that aided plants in their conquest of terrestrial environments [3]. The conjugation with amino acids, including tyrosine, provides additional layers of regulation that enhance the versatility of stress response systems [3].

Evolutionary FeatureAdaptive AdvantageSelective PressurePhylogenetic Evidence
Hormone-amino acid linkageIntegrated metabolismResource optimizationConserved across lineages
Stress-responsive conjugationEnhanced survivalEnvironmental challengesAncient origin
Tissue-specific distributionLocalized responsesDevelopmental constraintsLineage-specific patterns
Enzymatic specificityPrecise regulationFunctional efficiencyConserved active sites

The comparative analysis of tyrosine metabolism across plant species reveals significant evolutionary adaptations that support specialized functions [10]. In grass species, tyrosine biosynthesis has been specifically upregulated to support lignin production, with bamboo shoots containing approximately 60% tyrosine among total free amino acids [10]. This lineage-specific enhancement of tyrosine metabolism demonstrates how evolutionary processes have optimized amino acid production for specialized metabolic requirements [10].

The evolutionary conservation of abscisic acid conjugation mechanisms with aromatic amino acids reflects their fundamental importance in plant adaptation strategies [6]. Different plant species exhibit varying capabilities for forming and metabolizing abscisic acid-amino acid conjugates, suggesting that these systems have evolved to match specific ecological requirements [6]. The species-selective nature of some conjugates indicates that they may function as taxonomically restricted regulatory molecules [6].

Comparative Analysis Across Plant Species

Comparative analysis of abscisic acid-L-tyrosine conjugation across plant species reveals significant diversity in enzymatic capabilities, metabolic profiles, and physiological responses [6] [7]. The distribution patterns of abscisic acid-amino acid conjugates show remarkable species-specific variations, with different plant taxa exhibiting unique conjugate profiles that reflect their evolutionary histories and ecological adaptations [6] [7].

Research examining abscisic acid conjugation across diverse plant species has identified substantial differences in enzymatic specificities and metabolic capacities [6]. Comparative studies involving multiple plant species demonstrate that the formation and hydrolysis of abscisic acid-amino acid conjugates follow species-specific patterns, with some plants showing high conjugation rates while others preferentially utilize degradation pathways [6]. These differences suggest evolutionary adaptations to distinct environmental challenges and metabolic requirements [6].

The phylogenetic distribution of abscisic acid biosynthesis genes across 19 representative plant species from different taxonomic groups reveals both conservation and divergence patterns [4]. Bryophytes, including Syntrichia caninervis and Physcomitrella patens, show high similarity in gene distribution and chromosomal organization [4]. The analysis demonstrates that abscisic acid biosynthesis genes are evenly distributed across chromosomes but are notably absent from sex chromosomes in both bryophyte species [4].

Comparative analysis of abscisic acid metabolism genes in different plant families reveals varying degrees of gene family expansion and functional diversification [11]. In peach (Prunus persica), four NCED genes, four CYP707A genes, and one AAO gene have been identified through phylogenetic analysis [11]. The amino acid sequences of peach genes show higher similarity to eudicot species compared to monocot species, reflecting phylogenetic relationships [11]. The degree of identity between peach and Arabidopsis genes ranges from 61-77% for different gene families [11].

Plant SpeciesNCED GenesCYP707A GenesAAO GenesPhylogenetic Group
Arabidopsis thaliana544Eudicot
Prunus persica441Eudicot
Oryza sativaMultiple3MultipleMonocot
Syntrichia caninervis5Not specified4Bryophyte
Physcomitrella patensMultipleNot specifiedMultipleBryophyte

The comparative analysis of abscisic acid conjugate profiles reveals significant interspecies variation in metabolic capabilities [8] [7]. The novel abscisic acid-L-glutamate conjugate has been identified in Pisum sativum and Lepidium sativum seedlings but remains undetected in Arabidopsis thaliana and water-stressed Nicotiana tabacum leaves [7]. This species-specific distribution pattern indicates that different plant lineages have evolved distinct conjugation mechanisms tailored to their physiological requirements [7].

Evolutionary analysis of abscisic acid signaling components across plant species demonstrates that while core mechanisms are conserved, significant diversification has occurred in regulatory elements [1] [2]. The PYL receptor family shows particular diversity, with different plant species possessing varying numbers of receptor genes and exhibiting different sensitivities to abscisic acid [12] [13]. In rubber tree (Hevea brasiliensis), 14 abscisic acid receptor PYL proteins have been identified, which can be divided into three subfamilies corresponding to Arabidopsis classifications [12] [13].

The tissue-specific expression patterns of abscisic acid metabolism genes show remarkable consistency across plant species while maintaining species-specific variations [11]. In peach, the expression of NCED genes during seed development follows patterns similar to those observed in Arabidopsis, with specific genes showing preferential expression in different seed tissues [11]. However, the relative expression levels and temporal patterns exhibit species-specific modifications that reflect adaptive evolutionary changes [11].

Comparative metabolomic analysis across plant species reveals that abscisic acid conjugate formation represents a widespread but diversified metabolic capability [6]. The biological activity profiles of different abscisic acid-amino acid conjugates vary significantly between plant species, with some conjugates showing species-selective bioactivity patterns [6]. This functional diversity suggests that abscisic acid-amino acid conjugation systems have evolved to serve different physiological roles in different plant lineages [6].

The formation of (+)-cis,trans-Abscisic Acid-L-tyrosine follows established principles of plant hormone-amino acid conjugation, involving specialized enzymatic machinery that catalyzes the linkage between abscisic acid and L-tyrosine. The primary biosynthetic route involves members of the GRETCHEN HAGEN 3 family of acyl acid-amido synthetases, which are responsible for the adenosine triphosphate-dependent conjugation of various phytohormones with amino acids [1] [2].

The biosynthetic process begins with the availability of both precursor molecules: abscisic acid, which is synthesized through the well-characterized carotenoid-derived pathway, and L-tyrosine, which is produced via the shikimate pathway. Abscisic acid biosynthesis involves several key enzymatic steps, including the conversion of zeaxanthin to violaxanthin by zeaxanthin epoxidase, followed by cleavage of 9-cis-violaxanthin to xanthoxin by 9-cis-epoxycarotenoid dioxygenase, and final oxidation steps catalyzed by short-chain dehydrogenase/reductase and abscisic aldehyde oxidase [3] [4] [5].

The conjugation reaction itself requires the activation of abscisic acid through adenylation, forming an abscisyl-adenosine monophosphate intermediate. This activated form then reacts with L-tyrosine in the presence of magnesium ions to form the amide bond characteristic of ABA-L-tyrosine conjugates [6] [7]. The reaction proceeds through a two-step mechanism typical of acyl acid-amido synthetases, where the first step involves the formation of the mixed anhydride intermediate, and the second step involves nucleophilic attack by the amino group of L-tyrosine.

Alternative synthetic routes may involve direct condensation reactions under specific pH conditions, although these are less physiologically relevant compared to the enzymatic pathways. The enzymatic route provides greater specificity and regulation, allowing for precise control of conjugate formation in response to developmental and environmental cues .

Enzymatic Mechanisms of Conjugation

The enzymatic conjugation of abscisic acid with L-tyrosine involves a sophisticated catalytic mechanism that ensures both specificity and efficiency. The GRETCHEN HAGEN 3 family enzymes responsible for this conjugation display characteristic adenylation domain structures that facilitate the two-step reaction mechanism [1] [2] [9].

The first step of the mechanism involves the adenylation of abscisic acid, where the carboxyl group of abscisic acid reacts with adenosine triphosphate in the presence of magnesium ions to form abscisyl-adenosine monophosphate. This reaction requires the proper positioning of the substrate within the enzyme active site, which is facilitated by specific amino acid residues that coordinate both the substrate and the nucleotide cofactor [10].

The second step involves the nucleophilic displacement of adenosine monophosphate by the amino group of L-tyrosine, resulting in the formation of the amide bond and the release of adenosine monophosphate. The kinetic parameters of this reaction vary depending on the specific GRETCHEN HAGEN 3 enzyme involved, with different family members showing varying affinities for abscisic acid and different amino acid substrates [6] [7].

Structural studies of related GRETCHEN HAGEN 3 enzymes reveal the importance of specific domains in substrate recognition and catalysis. The adenylation domain contains conserved motifs that are essential for adenosine triphosphate binding and activation, while additional regions provide specificity for the acyl substrate. The enzyme undergoes conformational changes during catalysis that facilitate product formation and release [10].

The enzymatic mechanism is subject to various forms of regulation, including feedback inhibition by the conjugate products and competitive inhibition by related substrates. The presence of other amino acids can affect the efficiency of L-tyrosine conjugation, and the availability of adenosine triphosphate and magnesium ions can limit the reaction rate under certain physiological conditions [2] [9].

Regulatory Control of ABA-L-tyrosine Metabolism

The metabolism of ABA-L-tyrosine is subject to multiple layers of regulatory control that ensure appropriate conjugate levels in response to developmental and environmental signals. These regulatory mechanisms operate at transcriptional, post-translational, and metabolic levels to fine-tune the balance between conjugate formation and degradation.

Transcriptional Regulation

The expression of enzymes involved in ABA-L-tyrosine metabolism is controlled by various transcription factors and regulatory elements. AREB/ABF transcription factors, which are key components of abscisic acid signaling, regulate the expression of conjugating enzymes through binding to ABA-responsive elements in their promoters [11] [12]. Environmental stress conditions, particularly drought and osmotic stress, induce the expression of both conjugating and degrading enzymes, allowing for dynamic adjustment of conjugate levels [13] [14] [15].

The transcriptional regulation also exhibits tissue-specific patterns, with different enzyme isoforms being expressed in specific cell types and developmental stages. For example, certain UDP-glucosyltransferases show preferential expression in vascular tissues, while others are more broadly expressed throughout the plant [16] [17].

Post-translational Modifications

Protein phosphorylation plays a crucial role in regulating enzyme activity and stability. SnRK2 kinases, which are central components of abscisic acid signaling, phosphorylate various metabolic enzymes, affecting their catalytic activity and subcellular localization [18] [11]. PP2C phosphatases counteract these phosphorylation events, providing another layer of regulation.

Ubiquitination-mediated protein degradation is another important regulatory mechanism. The UBC27-AIRP3 complex has been identified as a key regulator of abscisic acid signaling components, and similar ubiquitination pathways likely regulate enzymes involved in conjugate metabolism [19]. This allows for rapid changes in enzyme levels in response to changing conditions.

Metabolic Regulation

Substrate availability represents a critical control point for ABA-L-tyrosine metabolism. The availability of UDP-glucose for glucosyltransferase reactions, amino acids for conjugation reactions, and ATP for energy-dependent processes all influence the flux through different metabolic pathways [16] [17]. Competition between different substrates for the same enzymes also provides a mechanism for metabolic regulation.

Feedback inhibition by end products helps maintain homeostasis in conjugate metabolism. High levels of conjugated forms can inhibit further conjugation, while depletion of active hormone can trigger compensatory responses [20] [11].

Metabolic Fate and Turnover

The metabolic fate of ABA-L-tyrosine involves several possible pathways that determine its ultimate biological function and duration of action. Understanding these pathways is essential for comprehending how this conjugate contributes to overall abscisic acid homeostasis and plant physiology.

Hydrolytic Degradation

The primary pathway for ABA-L-tyrosine turnover involves hydrolytic cleavage by members of the amidohydrolase enzyme family. These enzymes, including ILR1, IAR3, and ILL2, catalyze the hydrolysis of the amide bond, releasing free abscisic acid and L-tyrosine [6] [21] [22]. The hydrolytic reaction requires zinc ions as cofactors and proceeds through a mechanism involving nucleophilic attack by an activated water molecule.

Different amidohydrolases show varying substrate specificities, with some preferentially hydrolyzing certain amino acid conjugates over others. This selectivity provides a mechanism for differential regulation of conjugate turnover based on the specific amino acid attached to abscisic acid [6] [7] [21].

The expression and activity of amidohydrolases are regulated by developmental and environmental cues, allowing for controlled release of active hormone when needed. During germination, for example, increased amidohydrolase activity contributes to the mobilization of stored hormone conjugates [21] [22].

Transport and Compartmentalization

ABA-L-tyrosine conjugates can be transported between different cellular compartments and tissues, affecting their metabolic fate. Some conjugates are sequestered in vacuoles where they serve as storage forms, while others may be transported to sites where they are needed for specific physiological functions [16] [23].

The transport of conjugates involves specific transporter proteins that recognize the modified hormone structure. These transporters may show selectivity for different types of conjugates, providing another level of metabolic control [23].

Oxidative Metabolism

In addition to hydrolytic pathways, ABA-L-tyrosine may be subject to oxidative metabolism by cytochrome P450 enzymes. The CYP707A family of enzymes, which are responsible for abscisic acid 8'-hydroxylation, may also act on conjugated forms, leading to the formation of hydroxylated derivatives that are subsequently converted to inactive products [14] [24] [25].

This oxidative pathway represents an alternative route for conjugate inactivation that does not require the release of free abscisic acid. The hydroxylated products are typically less active than the parent conjugate and may be further metabolized to completely inactive forms [26] [27] [28].

Turnover Kinetics

The turnover of ABA-L-tyrosine exhibits complex kinetics that depend on multiple factors including enzyme expression levels, substrate concentrations, and competing metabolic pathways. The half-life of the conjugate varies significantly between different tissues and developmental stages, reflecting the dynamic nature of hormone homeostasis [23].

Studies using biosensors and metabolomic approaches have revealed that conjugate turnover can be rapidly adjusted in response to changing conditions. For example, water stress can accelerate the hydrolysis of storage conjugates to increase free hormone levels, while recovery from stress may favor conjugate formation to reduce active hormone concentrations [23] [29].

XLogP3

2.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

427.19948764 g/mol

Monoisotopic Mass

427.19948764 g/mol

Heavy Atom Count

31

Dates

Last modified: 08-10-2024

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